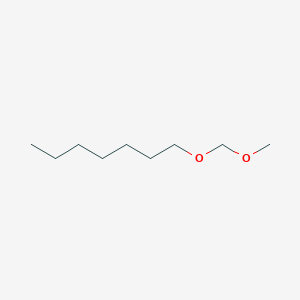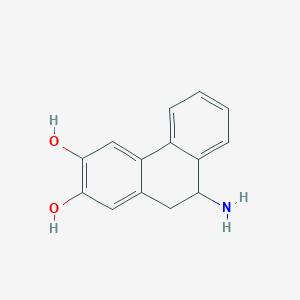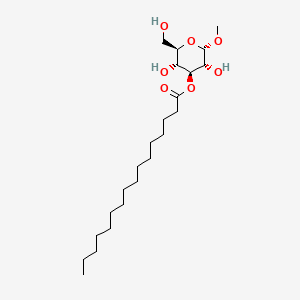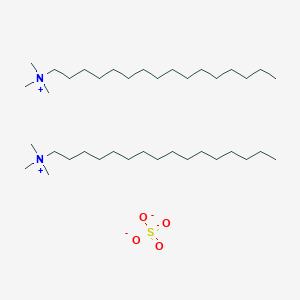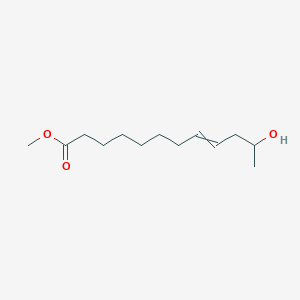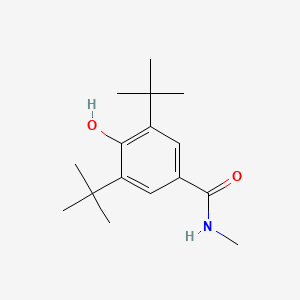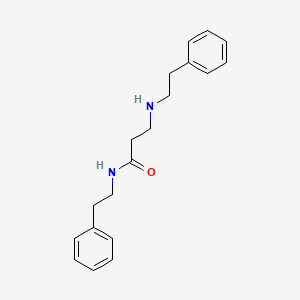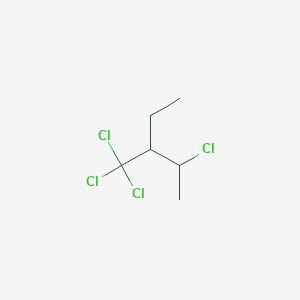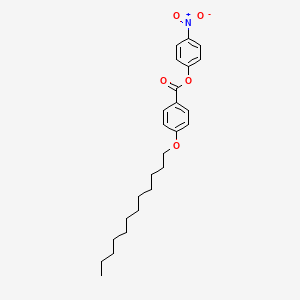![molecular formula C9H18N2O B14475382 N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine CAS No. 70113-32-5](/img/structure/B14475382.png)
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is a chemical compound with the molecular formula C9H18N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of (S)-2-(Methoxymethyl)pyrrolidine with propanal in the presence of a suitable catalyst to form the imine . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxymethyl and imine groups.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and imine groups allows for unique interactions and reactivity compared to simpler pyrrolidine derivatives .
Propriétés
Numéro CAS |
70113-32-5 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine |
InChI |
InChI=1S/C9H18N2O/c1-3-6-10-11-7-4-5-9(11)8-12-2/h6,9H,3-5,7-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
RDCLGPWIAPOWIC-VIFPVBQESA-N |
SMILES isomérique |
CCC=NN1CCC[C@H]1COC |
SMILES canonique |
CCC=NN1CCCC1COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
